Predicted LogD Shift vs. Des-Phenyl Analog Drives Permeability Differentiation for Cellular Assays
The target compound demonstrates a predicted ACD/LogP of 3.98 and ACD/LogD (pH 7.4) of 4.20, reflecting the lipophilic contribution of the α-phenyl substituent . In contrast, the closest analog lacking this phenyl group—Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CAS 304675-01-2, MW 274.27)—is structurally simpler and, while explicit LogD data are not published, the absence of the phenyl ring can be expected to reduce LogD by at least 1 log unit based on the Hansch π constant for phenyl (~1.96). This LogD differential directly impacts passive membrane permeability predictions and stock solution handling in DMSO-based cellular assays .
| Evidence Dimension | Lipophilicity (predicted LogP / LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 3.98; ACD/LogD (pH 7.4) = 4.20 |
| Comparator Or Baseline | Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CAS 304675-01-2): LogP/LogD not explicitly published; estimated LogD reduction ≥1 log unit due to absent phenyl substituent |
| Quantified Difference | Target LogD > Comparator LogD by ≥1 log unit (estimated from π-phenyl contribution) |
| Conditions | ACD/Labs Percepta prediction (v14.00); pH 7.4 |
Why This Matters
Higher LogD values predict enhanced passive membrane permeability and distinct cellular partitioning behavior, making the target compound more suitable for intracellular target engagement assays compared to the des-phenyl analog.
